BENGHE Foundational & Exploratory

Check Availability & Pricing

Understanding PDAT Regulation in Oleaginous
Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PDAT

Cat. No.: B15588302

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Phospholipid:Diacylglycerol
Acyltransferase (PDAT) regulation in oleaginous yeast. PDAT is a key enzyme in the acyl-CoA-
independent pathway of triacylglycerol (TAG) synthesis, a critical process for lipid accumulation
in these industrially significant microorganisms. A thorough understanding of its regulation is
paramount for metabolic engineering strategies aimed at enhancing lipid production for
biofuels, oleochemicals, and nutraceuticals.

Introduction to PDAT and its Role in Oleaginous
Yeast

Oleaginous yeasts, such as Yarrowia lipolytica and Rhodosporidium toruloides, are capable of
accumulating lipids to over 20% of their dry cell weight.[1] These lipids, primarily in the form of
TAGs, are stored in intracellular lipid droplets. The synthesis of TAGs occurs through two
primary pathways: the acyl-CoA-dependent Kennedy pathway and an acyl-CoA-independent
pathway.[2][3]

The final and often rate-limiting step of the Kennedy pathway is catalyzed by acyl-
CoA:diacylglycerol acyltransferase (DGAT), which transfers an acyl group from acyl-CoA to
diacylglycerol (DAG). In contrast, PDAT catalyzes the final step of the acyl-CoA-independent
pathway by transferring an acyl group from the sn-2 position of a phospholipid, such as
phosphatidylcholine (PC), to DAG, forming TAG and a lysophospholipid.[4][5][6] The gene
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encoding PDAT in the model oleaginous yeast Yarrowia lipolytica is YILrol (YALIOE16797g),
while its homolog in Saccharomyces cerevisiae is LRO1 (YNROO8w).[2][7]

The dual pathways for TAG synthesis suggest distinct and potentially complementary roles for
DGAT and PDAT. Evidence suggests their relative contributions to TAG biosynthesis can
depend on the yeast's growth stage, with PDAT being more dominant during the exponential
growth phase.[8]

Regulatory Mechanisms of PDAT

The regulation of PDAT activity and expression is multifactorial, occurring at the transcriptional,
post-translational, and metabolic levels. This intricate control allows the yeast to efficiently
manage carbon flux towards storage lipid synthesis in response to environmental cues.

Transcriptional Regulation

The expression of the PDAT-encoding gene is influenced by nutrient availability, most notably
the carbon-to-nitrogen (C/N) ratio in the growth medium.[1][9][10] High C/N ratios, signifying
nitrogen limitation and carbon excess, trigger a metabolic shift towards lipid accumulation.[11]
This condition generally leads to the upregulation of genes involved in lipogenesis, although
direct transcriptional activation of the YILrol promoter by specific transcription factors
responsive to the C/N ratio is an area of ongoing research. In Y. lipolytica, a systematic
overexpression screen of 148 putative transcription factors revealed 38 that had an impact on
lipid accumulation, highlighting the complexity of the regulatory network.[12] While specific
regulators of YILrol were not detailed, this work underscores that the regulatory network is
highly dependent on the carbon source.

Enzymatic Regulation and Substrate Specificity

The catalytic activity of PDAT is highly dependent on its substrates. Studies on yeast PDAT
have revealed specificity for the phospholipid headgroup, the acyl group being transferred, and
the acyl chains of the acceptor DAG molecule.[4][13][14] For instance, in S. cerevisiae,
dioleoyl-phosphatidylethanolamine (PE) was found to be a more efficient acyl donor than
dioleoyl-PC.[14] Furthermore, the enzyme exhibits a strong preference for transferring the acyl
group from the sn-2 position of the phospholipid.[13] This substrate specificity suggests that
PDAT could play a role in membrane lipid remodeling in addition to its function in TAG storage.

[4]
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Metabolic Engineering of PDAT for Enhanced Lipid
Production

Given its crucial role in an alternative TAG synthesis pathway, PDAT has become a key target
for the metabolic engineering of oleaginous yeasts. Overexpression of the PDAT gene has
been shown to successfully increase lipid accumulation.

Overexpression of PDAT has been shown to increase total fatty acid content by 29-47% in
yeast.[15] In a study with Y. lipolytica, overexpression of the native LRO1 gene
(YALIOE16797g) under the strong, constitutive hp4d promoter resulted in a higher lipid content
(12% of dry cell weight), but this came at the cost of a growth defect.[7] In contrast, using the
weaker TEFintron promoter led to a more modest increase in lipid content but supported better
cell growth, ultimately resulting in a higher overall lipid yield.[7] This highlights the importance
of balancing the expression of lipogenic enzymes to avoid detrimental effects on cell

physiology.
Data Presentation: Quantitative Effects of PDAT
Engineering

The following table summarizes quantitative data from studies on the genetic modification of
PDAT in yeast.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.mdpi.com/2309-608X/8/5/427
https://pubmed.ncbi.nlm.nih.gov/31939087/
https://pubmed.ncbi.nlm.nih.gov/31939087/
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. Lipid
Genetic Fold
) o Content (% Reference(s
Yeast Strain  Modificatio Promoter Increase vs.
Dry Cell
n . Control
Weight)
) Overexpressi Not explicitly
Yarrowia
) ) on of LRO1 stated, but
lipolytica hp4d 12% ] [7]
(YALIOE1679 higher than
Polg
79) control
) Lower than .
) Overexpressi Not explicitly
Yarrowia hp4d
) ) on of LRO1 ) stated, but
lipolytica TEFintron construct, but ] [7]
(YALIOE1679 ) higher than
Polg higher overall
79) ) control
yield
29-47%
Saccharomyc  Overexpressi N increase in
L Not specified ~1.3-15 [15]
es cerevisiae  on of PDAT total fatty
acids
Saccharomyc )
o Expression of
es cerevisiae ) ) TAG
Arabidopsis N ]
H1246 (TAG- Not specified synthesis - [16]
o DGAT1
deficient restored
(Control)
mutant)
Saccharomyc )
o Expression of
es cerevisiae _ ) TAG
Arabidopsis - ]
H1246 (TAG- Not specified synthesis - [16]
o PDAT
deficient _ restored
candidates
mutant)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of

PDAT regulation and lipid metabolism in oleaginous yeast.

Yeast Cultivation for Lipid Accumulation
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o Pre-culture Preparation: Inoculate a single yeast colony into 5 mL of YPD medium (10 g/L
yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate overnight at 28-30°C with shaking
(200-250 rpm).

e Inoculation of Lipid Production Medium: Inoculate the main culture medium with the
overnight pre-culture to a starting optical density at 600 nm (OD600) of 0.1-0.2.

e Lipid Production Medium: Use a nitrogen-limited medium with a high carbon-to-nitrogen
(C/N) ratio to induce lipogenesis. A typical medium contains a high concentration of a carbon
source (e.g., 50-100 g/L glucose) and a limiting amount of a nitrogen source (e.g., 0.5-1.0 g/L
yeast extract or ammonium sulfate). The C/N ratio is a critical parameter to optimize for each
strain.[11][17]

 Cultivation: Incubate the culture at 28-30°C with vigorous shaking for 72-120 hours. Monitor
cell growth by measuring OD600.

o Cell Harvest: Harvest cells by centrifugation (e.g., 3000 x g for 5-10 minutes). Wash the cell
pellet with sterile distilled water and then freeze-dry the biomass for lipid analysis.

Quantification of Total Lipids (Gravimetric Method)

This protocol is adapted from the Bligh and Dyer method.[18]
e Sample Preparation: Use a known weight of freeze-dried yeast biomass (e.g., 50-100 mg).

o Cell Lysis: Resuspend the dried cells in a glass tube with a screw cap. Add acid-washed
glass beads (425-600 um diameter) and an appropriate volume of methanol. Disrupt the
cells by vigorous vortexing or using a bead beater.

e Lipid Extraction:
o Add chloroform to the cell lysate to achieve a final chloroform:methanol ratio of 2:1 (v/v).
o Vortex vigorously for 2-3 hours at room temperature.

o Add 0.73% NaCl solution to induce phase separation and centrifuge at a low speed (e.qg.,
1000 x g) for 10 minutes.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


http://uest.ntua.gr/thessaloniki2021/pdfs/THESSALONIKI_2021_Salimi-Kaligh_et_al.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3272899/
https://cyberlipid.gerli.com/techniques-of-analysis/estimation-total-amount-lipids/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Lipid Collection: Carefully collect the lower organic (chloroform) phase containing the lipids
using a glass Pasteur pipette and transfer it to a pre-weighed glass vial.

» Drying and Weighing: Evaporate the solvent under a stream of nitrogen gas. Dry the vial in a
desiccator until a constant weight is achieved. The total lipid content is determined by the
difference in the weight of the vial before and after the extraction.

Fluorescent Staining for In Vivo Lipid Droplet
Visualization

Nile Red and BODIPY are common fluorescent dyes used for the visualization and semi-
quantitative analysis of intracellular lipid droplets.[4][19][20][21]

o Cell Preparation: Harvest a small volume of yeast culture (e.g., 1 mL) and wash the cells
with a suitable buffer like phosphate-buffered saline (PBS), pH 7.4.

e Staining:

o Prepare a stock solution of Nile Red or BODIPY 505/515 in a solvent like DMSO or
acetone (e.g., 0.5 mg/mL).

o Resuspend the washed cells in PBS. Add the dye solution to a final concentration of
approximately 0.25-1.0 pg/mL.

¢ Incubation: Incubate the cells with the dye in the dark at room temperature for 5-30 minutes.
The optimal incubation time can vary between strains and should be determined empirically.
[21]

» Microscopy: Place a small aliquot of the stained cell suspension on a microscope slide.
Observe the cells using a fluorescence microscope with appropriate filter sets (e.qg.,
excitation around 488-515 nm and emission around 520-600 nm for BODIPY and Nile Red's
yellow/gold fluorescence).

Gene Expression Analysis by RT-qPCR

This protocol provides a general workflow for analyzing the transcript levels of the PDAT gene.
[31[22][23][24]

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.researchgate.net/publication/8691544_Rapid_estimation_of_lipids_in_oleaginous_fungi_and_yeasts_using_Nile_red_fluorescence
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364489/
https://www.researchgate.net/figure/Fluorescence-microscopy-of-Nile-red-stained-S-cerevisiae-and-S-pombe-cells-1009_fig1_276268362
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.619313/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.619313/full
https://www.benchchem.com/product/b15588302?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1636171/
https://research.fredhutch.org/content/dam/research/hahn/methods/Quantitative_Real_Time_PCR_Protocol.pdf
https://pubmed.ncbi.nlm.nih.gov/38642187/
https://www.researchgate.net/figure/Enumeration-by-plating-QPCR-and-RT-PCR-of-yeasts-in-samples-from-cabernet-sauvignon_tbl3_6709504
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ RNA Extraction:

o

Harvest yeast cells from the desired growth phase by centrifugation.

[¢]

Rapidly freeze the cell pellet in liquid nitrogen to preserve RNA integrity.

[e]

Extract total RNA using a hot acid phenol-chloroform method or a commercial yeast RNA
extraction Kkit.

[¢]

Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.
o CDNA Synthesis:

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcriptase
enzyme and oligo(dT) or random hexamer primers.

e Quantitative PCR (qPCR):

o Set up qPCR reactions using a suitable gqPCR master mix (e.g., containing SYBR Green),
cDNA template, and gene-specific primers for the PDAT gene and one or more stable
reference genes (e.g., ACT1, UBC6).[25]

o Perform the gPCR reaction in a real-time PCR cycler.

o Data Analysis: Analyze the amplification data using the AACt method to determine the
relative expression level of the PDAT gene, normalized to the expression of the reference
gene(s).

Fatty Acid Profile Analysis by Gas Chromatography (GC)

This involves the transesterification of fatty acids in the total lipid extract to fatty acid methyl
esters (FAMEs) for analysis by GC.[2][12][26][27]

 Lipid Extraction: Perform a total lipid extraction as described in Protocol 5.2.

e Transesterification:
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o Add a known amount of an internal standard (e.g., triheptadecanoin, C17:0 TAG) to the
dried lipid sample.

o Add a solution of 1 M NaOH in methanol and incubate at room temperature with shaking
for 1 hour to saponify the lipids.

o Neutralize the reaction by adding sulfuric acid.

o Add a methylating agent, such as 6% H2S04 in methanol, and incubate at a high
temperature (e.g., 100°C) for 1-2 hours to form FAMEs.

o FAME Extraction: Add water to stop the reaction and extract the FAMEs with a nonpolar
solvent like n-hexane.

e GC Analysis:

o Inject the hexane phase containing the FAMEs into a gas chromatograph equipped with a
suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) or a
mass spectrometer (MS).

o Identify and quantify the individual FAMEs by comparing their retention times and peak
areas to those of known FAME standards.

Visualizations: Pathways and Workflows
Metabolic Pathways for TAG Synthesis
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Caption: Overview of the two major pathways for triacylglycerol (TAG) synthesis in oleaginous

yeast.

Experimental Workflow for PDAT Functional Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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